REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[F:14][C:15]([F:21])([F:20])[S:16]([OH:19])(=[O:18])=[O:17].N([O-])=O.[Na+]>O>[F:14][C:15]([F:21])([F:20])[S:16]([O:19][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[N:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)(=[O:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CC=NC2=C(N1)OC
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for an other hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 h the cooling bath is removed
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then, ethyl acetate (500 ml) is added
|
Type
|
ADDITION
|
Details
|
by adding sodium bicarbonate (4N, 1 l)
|
Type
|
EXTRACTION
|
Details
|
The water phase is extracted again with ethyl acetate (3×500 ml)
|
Type
|
CUSTOM
|
Details
|
The organic solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash column chromatography on silica gel (20:3 toluene/acetone)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2C=CC=NC2=C(N1)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |